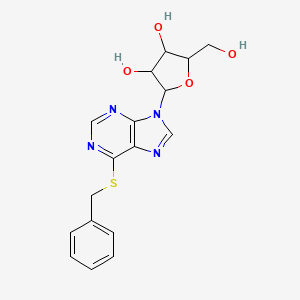

6-Benzylthioinosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ベンジルチオイノシンは、骨髄性白血病細胞の分化誘導の可能性で知られるヌクレオシドアナログです。 これは、in vitroおよびin vivo研究の両方で有望な結果を示しており、がん研究の分野において重要な化合物となっています .

2. 製法

合成経路と反応条件: 6-ベンジルチオイノシンの合成は、通常、特定の条件下でイノシンとベンジルチオールを反応させることから始まります。プロセスには以下が含まれます。

ステップ1: イノシンのヒドロキシル基を保護します。

ステップ2: 塩基の存在下でベンジルチオールと反応させます。

ステップ3: ヒドロキシル基の脱保護を行い、6-ベンジルチオイノシンを得ます.

工業生産方法: 詳細な工業生産方法は広く文書化されていませんが、合成は一般的に、反応量の拡大と反応条件の最適化によって、高収率と高純度を確保するために、実験室の手順に従います .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylthioinosine typically involves the reaction of inosine with benzylthiol under specific conditions. The process includes:

Step 1: Protection of the hydroxyl groups of inosine.

Step 2: Reaction with benzylthiol in the presence of a base.

Step 3: Deprotection of the hydroxyl groups to yield this compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .

化学反応の分析

反応の種類: 6-ベンジルチオイノシンは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化させてスルホキシドまたはスルホンを生成することができます。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。

主な生成物:

酸化: スルホキシドまたはスルホン。

4. 科学研究への応用

6-ベンジルチオイノシンは、科学研究において幅広い用途を持っています。

化学: ヌクレオシドアナログとその相互作用を研究するためのツールとして使用されています。

生物学: 細胞分化とアポトーシスにおける役割について調査されています。

科学的研究の応用

Induction of Differentiation in AML Cells

-

Cell Lines and Patient Samples :

- In vitro studies have demonstrated that 6-BT effectively induces monocytic differentiation in various AML cell lines, including HL-60, OCI-AML3, and MV4-11. In some cases, it also leads to cell death in leukemic cells .

- A study involving five primary patient samples showed that two exhibited differentiation upon treatment with 6-BT, while others experienced cell death .

- Wnt Signaling Pathway :

- In Vivo Efficacy :

Comparative Efficacy with Other Agents

In comparative studies, 6-BT has been shown to have similar or superior differentiation-inducing activity compared to other established agents like all-trans-retinoic acid (ATRA) and vitamin D3. For instance, 97% of HL-60 cells differentiated with 6-BT compared to 95% with ATRA and 91% with vitamin D3 based on nitroblue tetrazolium reduction assays .

Toxicity Profile

One of the notable advantages of 6-BT is its low toxicity towards non-malignant cells. Studies indicate that the LD50 for normal human bone marrow cells exceeds 100 μmol/L, suggesting a favorable safety profile compared to traditional chemotherapeutics . This selective toxicity may be attributed to its mechanism as an inhibitor of the nucleoside transporter ENT1, limiting its uptake in non-leukemic cells .

Case Study 1: Differentiation Induction

A patient sample derived from an individual with relapsed AML-M4 showed dramatic morphological changes and increased nitroblue tetrazolium reduction activity after treatment with 6-BT. This case highlights the compound's potential utility in clinical settings for inducing differentiation in resistant leukemia cases .

Case Study 2: Cell Death Induction

Another patient sample exhibited over 90% cell death following treatment with 6-BT. This underscores the compound's dual capacity to induce differentiation or apoptosis depending on the specific leukemia subtype involved .

作用機序

6-ベンジルチオイノシンの作用機序には、以下が含まれます。

ヌクレオシドトランスポーターの阻害: 特定の細胞におけるヌクレオシドの取り込みを阻止します。

ATP枯渇: 白血病細胞の成長阻害とそれに続く分化を引き起こします。

Wntシグナル伝達経路: 6-ベンジルチオイノシンによって誘導される分化プロセスには、正準Wntシグナル伝達経路と非正準Wntシグナル伝達経路の両方が関与しています .

類似の化合物:

6-ニトロベンジルチオイノシン: 類似の性質を持つ別のヌクレオシドアナログですが、置換基が異なります。

6-メチルベンジルチオイノシン: 強力な結合親和性と抗トキソプラズマ活性を示します

独自性: 6-ベンジルチオイノシンは、悪性ではない細胞への毒性が低い一方で、骨髄性白血病細胞の分化を誘導する特定の能力で際立っています。 ATP枯渇とWntシグナル伝達経路を含むその独自のメカニズムは、他のヌクレオシドアナログとはさらに異なります .

類似化合物との比較

6-Nitrobenzylthioinosine: Another nucleoside analogue with similar properties but different substituents.

6-Methylbenzylthioinosine: Exhibits potent binding affinity and anti-toxoplasma activity

Uniqueness: 6-Benzylthioinosine stands out due to its specific ability to induce differentiation in myeloid leukemia cells with low toxicity to nonmalignant cells. Its unique mechanism involving ATP depletion and Wnt signaling pathways further distinguishes it from other nucleoside analogues .

生物活性

6-Benzylthioinosine (BTI) is a compound that has garnered attention for its biological activity, particularly in the context of parasitic infections and cancer treatment. This article explores the various aspects of BTI's biological activity, including its mechanism of action, therapeutic potential, and structure-activity relationships.

BTI is primarily recognized as a subversive substrate for the enzyme adenosine kinase in Toxoplasma gondii, a parasite responsible for toxoplasmosis. The enzyme adenosine kinase plays a crucial role in the purine salvage pathway, which is vital for the survival and proliferation of the parasite. BTI is preferentially phosphorylated by T. gondii adenosine kinase, leading to selective toxicity against the parasite while sparing human cells . This selectivity is significant as it provides a potential therapeutic avenue for treating infections caused by T. gondii, especially in immunocompromised patients.

1. Toxoplasmosis Treatment

BTI has been identified as an effective agent against T. gondii. The compound's ability to inhibit adenosine kinase results in the disruption of purine metabolism in the parasite, leading to its death. Research indicates that BTI and its analogues can serve as promising candidates for developing new treatments for toxoplasmosis .

2. Acute Myeloid Leukemia (AML)

Recent studies have shown that BTI can induce differentiation in acute myeloid leukemia (AML) cells through modulation of Wnt signaling pathways. This differentiation is critical as it may help overcome the maturation block seen in AML, suggesting that BTI could be utilized as a therapeutic agent in leukemia treatment .

Structure-Activity Relationships (SAR)

The biological activity of BTI is heavily influenced by its chemical structure. Research has demonstrated that modifications at specific positions on the benzylthio group can enhance or diminish its efficacy as a subversive substrate . For instance:

- Para Substituents : Variations at the para position of the benzyl ring significantly affect the compound's activity against T. gondii adenosine kinase.

- Analogues : The synthesis of carbocyclic analogues has also been explored, revealing insights into how structural changes impact biological activity and selectivity towards the target enzyme .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the effectiveness of BTI:

- In a study focusing on Toxoplasma gondii, BTI was shown to significantly reduce parasitic load in infected models, demonstrating its potential as an anti-parasitic agent.

- Clinical investigations into AML therapies involving BTI have reported improved patient outcomes through enhanced differentiation of leukemic cells.

特性

CAS番号 |

6165-03-3 |

|---|---|

分子式 |

C17H18N4O4S |

分子量 |

374.4 g/mol |

IUPAC名 |

2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N4O4S/c22-6-11-13(23)14(24)17(25-11)21-9-20-12-15(21)18-8-19-16(12)26-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,22-24H,6-7H2 |

InChIキー |

OMJRXFOHHLLDFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |

正規SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |

Key on ui other cas no. |

6165-03-3 |

同義語 |

6-benzylthioinosine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。